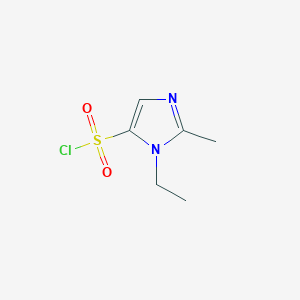

1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride” is an organic compound . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances . The C-4 position was substituted by an ester moiety and the reaction conditions were also tolerant to arylhalides and heterocycles .Molecular Structure Analysis

The molecular structure of “1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride” is represented by the SMILES stringCCN1C=NC=C1S(Cl)(=O)=O . The InChI code for the compound is 1S/C6H9ClN2O2S/c1-3-9-5(2)8-4-6(9)12(7,10)11/h4H,3H2,1-2H3 . Relevant Papers Relevant papers related to “1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride” can be found at the provided links .

Wissenschaftliche Forschungsanwendungen

Green Catalysis and Organic Synthesis

Research has shown that imidazole sulfonate salts, similar to "1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride," serve as efficient and eco-friendly catalysts for organic synthesis. For instance, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride has been utilized as a novel acidic ionic liquid catalyst for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, demonstrating high yields and short reaction times (Sajjadifar, Nezhad, & Darvishi, 2013).

Ionic Liquids for Energy Storage

Novel ionic liquids based on imidazole sulfonate structures, like "1-ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate)" have been synthesized for use in nonaqueous liquid electrolytes in lithium-ion batteries. These ionic liquids exhibit high electrical conductivity and a wide electrochemical stability window, making them promising candidates for high-performance lithium-ion batteries (Karuppasamy et al., 2020).

Molten Salt Electrolytes

Hydrophobic, highly conductive ambient-temperature molten salts based on imidazolium cations, including those structurally related to "1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride," have been developed. These salts, characterized by low melting points and high conductivities, are suitable for various applications, including as electrolytes in energy devices (Bonhôte et al., 1996).

Synthesis of Benzimidazoles

Sulfonic acid-functionalized imidazolium salts have been shown to effectively catalyze the synthesis of benzimidazoles, utilizing a green chemistry approach. This synthesis process benefits from the catalytic properties of imidazole-derived compounds in facilitating the condensation of benzene-1,2-diamine with aromatic aldehydes, highlighting their utility in organic chemistry (Khazaei et al., 2011).

Eigenschaften

IUPAC Name |

3-ethyl-2-methylimidazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)8-4-6(9)12(7,10)11/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPICWWZHRTYIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=C1S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)

![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)

![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)

![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)